2-Ethylbutanedioic acid

Übersicht

Beschreibung

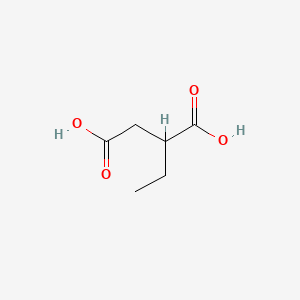

2-Ethylbutanedioic acid, also known as 2-ethylsuccinic acid, is an organic compound with the molecular formula C6H10O4. It is a derivative of succinic acid, where an ethyl group is substituted at the second carbon atom. This compound is a white crystalline solid with a melting point of 96-97°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylbutanedioic acid can be synthesized through various methods. One common approach involves the alkylation of succinic acid derivatives. For instance, ethylation of succinic acid can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of maleic acid or maleic anhydride in the presence of ethyl alcohol. This process is carried out under high pressure and temperature conditions to ensure complete conversion .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylbutanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Yields alcohols.

Substitution: Forms esters or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Industrial Applications

Chemical Intermediates:

2-Ethylbutanedioic acid is primarily utilized as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of pharmaceuticals, agrochemicals, and polymers. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Plasticizers:

The compound is used as a plasticizer in the manufacturing of plastics and resins. Plasticizers enhance the flexibility and workability of materials, making them suitable for a wide range of applications.

Flavoring Agents:

In the food industry, this compound is employed as a flavor enhancer. Its presence can improve the taste profile of various food products, contributing to consumer acceptance and satisfaction.

Pharmaceutical Applications

Drug Development:

Research has indicated that this compound can be used in the development of pharmaceutical formulations. Its properties allow it to act as a stabilizing agent for certain active pharmaceutical ingredients (APIs), enhancing their efficacy and shelf-life.

Case Study:

A study highlighted the use of this compound in formulating drug delivery systems that improve bioavailability. The compound's interaction with other excipients was analyzed to optimize drug release profiles, demonstrating its potential in enhancing therapeutic outcomes .

Cosmetic Industry

Cosmetic Formulations:

The compound is increasingly being incorporated into cosmetic products due to its emollient properties. It helps in maintaining moisture levels in skin formulations, thus improving product performance.

Safety and Efficacy Studies:

Research has been conducted to evaluate the safety and effectiveness of this compound in topical formulations. These studies assess skin absorption rates and potential irritancy, ensuring compliance with regulatory standards .

Environmental Applications

Biodegradability Studies:

Recent investigations have focused on the biodegradability of this compound in environmental settings. Its breakdown products were analyzed to determine their impact on soil and water quality, indicating its potential for use in environmentally friendly formulations .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for pharmaceuticals | Enhances stability of APIs |

| Plasticizers | Used in PVC and other polymer formulations | Improves flexibility and durability |

| Flavoring Agents | Employed in food products | Enhances taste profiles |

| Cosmetic Formulations | Moisturizing agents in creams | Improves skin hydration |

| Environmental Studies | Biodegradability assessments | Minimal impact on soil and water quality |

Wirkmechanismus

The mechanism of action of 2-ethylbutanedioic acid is closely related to its role in metabolic pathways. As a derivative of succinic acid, it participates in the Krebs cycle, where it acts as an electron donor in the production of fumaric acid and FADH2. This involvement in the Krebs cycle is crucial for cellular respiration and energy production .

Vergleich Mit ähnlichen Verbindungen

Succinic Acid: The parent compound, involved in the Krebs cycle.

Glutaric Acid: Another dicarboxylic acid with a similar structure but with an additional carbon atom.

Adipic Acid: A six-carbon dicarboxylic acid used in the production of nylon.

Uniqueness: 2-Ethylbutanedioic acid is unique due to the presence of the ethyl group, which imparts different chemical properties compared to its parent compound, succinic acid. This substitution can influence its reactivity and applications in various fields .

Biologische Aktivität

2-Ethylbutanedioic acid, also known as 2-ethylsuccinic acid, is a dicarboxylic acid with the chemical formula . It belongs to the class of branched-chain fatty acids and has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.

- IUPAC Name : this compound

- CAS Number : 88-09-5

- Molecular Weight : 130.14 g/mol

- Structure :

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals, thus protecting cellular components from oxidative stress. The antioxidant capacity was evaluated using various assays, including the DPPH radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases. This effect suggests a potential therapeutic role in conditions characterized by excessive inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating its potential as a natural antimicrobial agent.

The biological activity of this compound is attributed to its interaction with cellular signaling pathways. It may exert its effects through:

- Inhibition of NF-kB Pathway : By blocking this pathway, the compound reduces the expression of inflammatory mediators.

- Scavenging Free Radicals : The presence of carboxylic groups allows it to interact with reactive oxygen species (ROS), mitigating oxidative damage.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-ethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHOBHMAPRVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979815 | |

| Record name | 2-Ethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-48-6 | |

| Record name | 2-Ethylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.